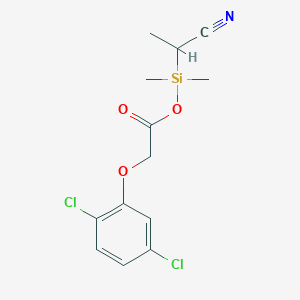
Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester is a synthetic organic compound that combines the properties of acetic acid, phenoxy groups, and silyl esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester typically involves the esterification of acetic acid derivatives with silylating agents. One common method includes the reaction of 2,5-dichlorophenoxyacetic acid with (1-cyanoethyl)dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds as follows:
2,5-dichlorophenoxyacetic acid+(1-cyanoethyl)dimethylchlorosilane→Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as distillation or recrystallization may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: The ester bond in Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and silyl alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Oxidation: The cyanoethyl group can be oxidized to yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 2,5-dichlorophenoxyacetic acid and (1-cyanoethyl)dimethylsilanol.
Substitution: Various substituted phenoxy derivatives.
Oxidation: Carboxylic acids or other oxidized products of the cyanoethyl group.
Wissenschaftliche Forschungsanwendungen
Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester has several applications in scientific research:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of novel materials, including polymers and coatings, due to its silyl ester functionality.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar phenoxyacetic acid structure but different substituents.
Dimethylsilyl Esters: A class of compounds with similar silyl ester functionality but different organic groups attached to the silicon atom.
Uniqueness
Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester is unique due to the combination of its phenoxyacetic acid core with a cyanoethyl-dimethylsilyl ester group
Eigenschaften
| 106865-04-7 | |
Molekularformel |
C13H15Cl2NO3Si |
Molekulargewicht |
332.25 g/mol |
IUPAC-Name |
[1-cyanoethyl(dimethyl)silyl] 2-(2,5-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H15Cl2NO3Si/c1-9(7-16)20(2,3)19-13(17)8-18-12-6-10(14)4-5-11(12)15/h4-6,9H,8H2,1-3H3 |
InChI-Schlüssel |
JAJZUROXYUJCQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)[Si](C)(C)OC(=O)COC1=C(C=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




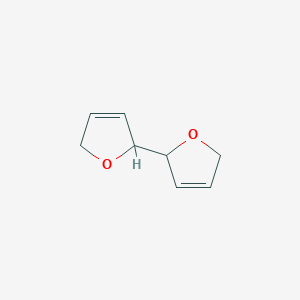
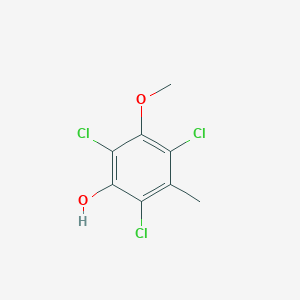
![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
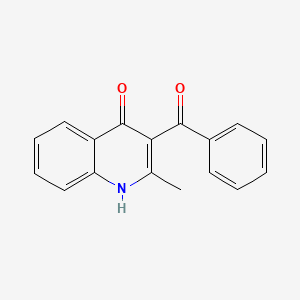
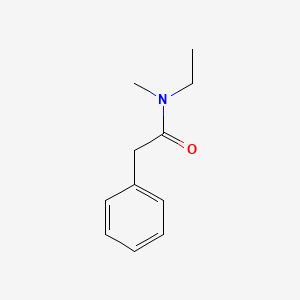


![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334537.png)
